molecular formula C24H27ClN4O3S B2958218 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1215748-86-9

4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No.: B2958218
CAS No.: 1215748-86-9
M. Wt: 487.02
InChI Key: TVSTXTMKBXCSBV-UHFFFAOYSA-N
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Description

4-Cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a benzamide derivative characterized by a benzo[d]thiazole core substituted with an ethoxy group at the 4-position, a 3-morpholinopropyl chain, and a cyano-substituted benzamide moiety. Its hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development. Commercial availability from multiple global suppliers (e.g., Kaikai Technology Co., Ltd., Topharman Shanghai Co., Ltd.) underscores its relevance in preclinical research .

Properties

IUPAC Name

4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S.ClH/c1-2-31-20-5-3-6-21-22(20)26-24(32-21)28(12-4-11-27-13-15-30-16-14-27)23(29)19-9-7-18(17-25)8-10-19;/h3,5-10H,2,4,11-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSTXTMKBXCSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazol core. One common approach is to react 4-ethoxybenzo[d]thiazol-2-ylamine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety. Purification steps, such as recrystallization or column chromatography, would be necessary to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The cyano group can be oxidized to a carboxylic acid.

  • Reduction: : The cyano group can be reduced to an amine.

  • Substitution: : The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: : Various nucleophiles in the presence of a base.

Major Products Formed

  • Oxidation: : 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide carboxylic acid.

  • Reduction: : 4-amino-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide.

  • Substitution: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe for studying biological systems due to its unique structure.

  • Medicine: : It has potential as a lead compound for drug development, particularly in anti-inflammatory and antiviral applications.

  • Industry: : It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood, but it likely involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the benzothiazole ring, benzamide group, and amine side chains. Key comparisons include:

Compound Name Substituents on Benzothiazole Benzamide/Core Modifications Amine Side Chain Key Properties
Target Compound 4-Ethoxy 4-Cyanobenzamide 3-Morpholinopropyl Enhanced lipophilicity (ethoxy vs. methoxy)
4-Cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride 4-Methoxy, 7-Methyl 4-Cyanobenzamide 3-Morpholinopropyl Higher steric bulk (methyl group)
4-Cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride 4,6-Difluoro 4-Cyanobenzamide 3-Morpholinopropyl Increased electronegativity (F substituents)
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (Compound 4d) N/A (thiazole core) 3,4-Dichlorobenzamide Morpholinomethyl, pyridinyl Polar pyridinyl group enhances solubility
Lecozotan Hydrochloride (5-HT1A antagonist) N/A (benzodioxin core) 4-Cyanobenzamide Piperazinyl, pyridinyl CNS-targeted (Alzheimer’s disease)

Key Observations :

  • Ethoxy vs.
  • Fluorine Substitution : Difluoro analogs (e.g., ) may exhibit enhanced metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius.
  • Amine Side Chains: The 3-morpholinopropyl chain in the target compound balances solubility and lipophilicity, whereas pyridinyl or piperazinyl groups (e.g., ) introduce polarity or conformational rigidity.
Physicochemical and Pharmacological Properties
  • Melting Point and Solubility : While explicit data are unavailable, the hydrochloride salt form suggests improved aqueous solubility compared to freebase analogs. Ethoxy and morpholine groups likely confer moderate logP values (~2–3), ideal for CNS penetration.
  • However, specific target affinity data remain unconfirmed, necessitating further studies.
Commercial and Research Relevance

The target compound is supplied by 15+ vendors globally (e.g., Kyowa Hakko Kogyo, Japan; Raschig GmbH, Germany) , indicating robust demand for preclinical testing. In contrast, analogs like 4d are less commercially accessible, highlighting the target compound’s prioritization in drug discovery pipelines.

Biological Activity

The compound 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into several functional groups that contribute to its biological activity:

  • Cyano group : Known for its role in enhancing lipophilicity and biological interactions.
  • Benzothiazole moiety : Often associated with antitumor properties.
  • Morpholinopropyl group : Imparts flexibility and may enhance binding to biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of related benzothiazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS assays. The results indicated that these compounds effectively inhibited cell proliferation, with IC50 values ranging from 2.12 µM to 6.75 µM depending on the specific derivative and cell line tested .
    • Additional in vitro assays demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblast cells (MRC-5), suggesting a favorable therapeutic index .
  • Mechanistic Insights :
    • The binding interactions of these compounds with DNA were investigated, revealing that they predominantly bind within the minor groove of AT-DNA, which is crucial for their antitumor activity .

Antimicrobial Activity

Compounds structurally related to this compound have also been evaluated for their antimicrobial properties.

Evaluation Methods

  • Broth Microdilution Testing : This method was employed to assess the antimicrobial efficacy against Gram-negative (e.g., Escherichia coli) and Gram-positive bacteria (e.g., Staphylococcus aureus). Compounds demonstrated promising antibacterial activity, indicating their potential for development as antimicrobial agents .

Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Values (µM)Mechanism
AntitumorA5496.75DNA Binding
AntitumorHCC8276.26DNA Binding
AntimicrobialE. coliNot specifiedBacterial Inhibition
AntimicrobialS. aureusNot specifiedBacterial Inhibition

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